2-Iodo-5-methylaniline

描述

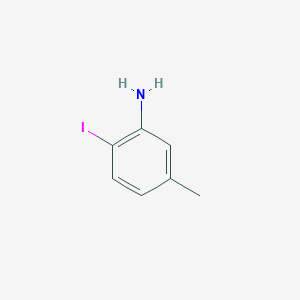

2-Iodo-5-methylaniline (CAS RN: 13194-69-9) is an aromatic amine with the molecular formula C₇H₈IN and a molecular weight of 233.04 g/mol . Structurally, it consists of a benzene ring substituted with an iodine atom at the 2-position, a methyl group at the 5-position, and an amino group at the 1-position. This compound has been utilized in synthetic chemistry for desymmetrization reactions, enabling the construction of complex molecules with tailored substitution patterns (e.g., at the 6- and 7-positions of fused ring systems) .

属性

IUPAC Name |

2-iodo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPBTNCFONSVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371511 | |

| Record name | 2-Iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-69-9 | |

| Record name | 2-Iodo-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylaniline can be synthesized through several methods. One common approach involves the iodination of 5-methylaniline. This process typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{N} + \text{I}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{IN} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic systems to facilitate the iodination process, ensuring higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions: 2-Iodo-5-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines.

科学研究应用

2-Iodo-5-methylaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Iodo-5-methylaniline involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, depending on the functional groups present. The iodine and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Pathways involved may include enzyme inhibition, receptor binding, and signal transduction .

相似化合物的比较

Key Observations:

Positional Isomerism: this compound and 5-Iodo-2-methylaniline share the same molecular formula but differ in substituent positions. 2-Iodoaniline and 4-Iodoaniline (both C₆H₆IN) exhibit distinct melting points (53–58°C vs. 61–63°C), highlighting how iodine’s position impacts crystal packing .

Functional Group Effects :

- 2-Iodo-5-methoxyaniline contains a methoxy group, which is strongly electron-donating. This increases the electron density of the aromatic ring, favoring electrophilic substitution at positions ortho/para to the methoxy group .

- 5-Iodo-4-methyl-2-nitroaniline incorporates a nitro group, a strong electron-withdrawing substituent. This reduces ring electron density, making the compound more reactive toward nucleophilic aromatic substitution .

Halogen Diversity :

- 5-Chloro-2-iodo-3-methylaniline combines chlorine and iodine substituents. The chlorine atom introduces both electronic and steric effects, while iodine’s polarizability may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Safety and Handling: 5-Chloro-2-iodo-3-methylaniline has documented hazards (H302, H315, H319, H335), including toxicity upon ingestion and skin/eye irritation .

生物活性

2-Iodo-5-methylaniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an iodine atom and a methyl group on the aniline ring, exhibits a range of interactions with biological systems, making it a subject of various research studies.

Chemical Structure and Properties

The molecular formula for this compound is C_7H_8N_I, where the iodine atom significantly influences its reactivity and biological interactions. The presence of the iodine atom enhances lipophilicity, which may facilitate membrane penetration and improve pharmacokinetic properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom can participate in hydrogen bonding and π-π stacking interactions, potentially modulating enzyme activities or receptor functions in biological systems.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their inhibitory effects on cancer cell lines. A study demonstrated that certain structural analogs exhibited significant cytotoxicity against various cancer cell lines, including those derived from lung and breast cancers .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | NCI-H522 (non-small cell lung) |

| 4-Aryl derivatives | 0.06 | HT29 (colon cancer) |

| Other analogs | 0.1 - 2.5 | MCF7 (breast cancer) |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent . The mechanism may involve interference with bacterial enzyme function or disruption of cellular processes.

Enzyme Inhibition

Specific studies have highlighted the ability of this compound to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, suggesting that this compound could be utilized in drug formulation strategies to enhance therapeutic efficacy.

Case Studies

- Anticancer Efficacy : A case study involving a synthesized derivative of this compound showed promising results against NCI-H522 lung cancer cells, with an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Properties : Another study reported that a derivative exhibited effective inhibition against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-5-methylaniline, and how can iodination efficiency be optimized?

- Methodological Answer :

- Direct iodination : Use diazonium salt intermediates (e.g., Sandmeyer reaction) with KI under controlled acidic conditions (H₂SO₄/HCl) to introduce iodine at the ortho position relative to the amine group .

- Ullmann-type coupling : Employ Cu-catalyzed cross-coupling of 5-methylaniline derivatives with iodobenzene diacetate for regioselective iodination .

- Optimization : Monitor reaction temperature (0–5°C for diazonium stability) and stoichiometry (1.2–1.5 eq KI) to minimize polyiodination byproducts. Purify via column chromatography (hexane/EtOAc gradient) .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic proton shifts (e.g., deshielded protons adjacent to iodine) and absence of impurities (e.g., residual solvents).

- Mass spectrometry (EI-MS) : Confirm molecular ion peak at m/z ≈ 219.02 (F.W.) .

- Physical properties : Compare experimental melting point (61–63°C) with literature values .

- Elemental analysis : Validate C, H, N, and I percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for complex molecule synthesis?

- Methodological Answer :

- Directed C–H activation : Utilize the amine group as a directing group for Pd-catalyzed coupling (e.g., Heck, Suzuki) at the iodine-free position .

- Protection-deprotection : Protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during cross-coupling .

- Case Study : In a three-component ring transformation, this compound acts as a nucleophile, reacting with nitropyridines to form fused heterocycles .

Q. How can contradictions in reported reaction yields or spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate reactions under standardized conditions (solvent purity, inert atmosphere).

- Cross-validation : Compare spectral data across multiple sources (e.g., PubChem, NIST Chemistry WebBook) for consistency in shifts/peaks .

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguities in molecular structure .

Q. What thermodynamic properties (e.g., enthalpy of vaporization) are critical for predicting this compound’s stability in high-temperature reactions?

- Methodological Answer :

- Experimental determination : Employ differential scanning calorimetry (DSC) to measure phase transitions or thermogravimetric analysis (TGA) for decomposition profiles .

- Computational modeling : Use density functional theory (DFT) to calculate ΔvapH° (enthalpy of vaporization) and correlate with experimental data from NIST .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of bioactive molecules or materials?

- Methodological Answer :

- Pharmaceutical intermediates : Serve as a precursor for kinase inhibitors via Pd-mediated cross-coupling to introduce heteroaromatic groups .

- Materials science : Functionalize metal-organic frameworks (MOFs) by substituting iodine with thiol or carboxylate linkers .

- Proteomics : Derivatize with fluorescent tags (e.g., dansyl chloride) to track protein binding interactions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。